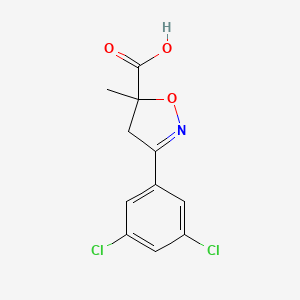

3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Übersicht

Beschreibung

The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The 3,5-dichlorophenyl group suggests the presence of a phenyl ring with chlorine atoms at the 3rd and 5th positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include factors like melting point, boiling point, density, etc. Unfortunately, without specific data or research on this compound, I can’t provide this information .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on similar compounds has shown applications in corrosion inhibition. For instance, triazole derivatives have been studied for their efficiency in preventing corrosion of mild steel in acidic media. Such compounds exhibit high inhibition efficiencies, suggesting that related chemicals, including those with oxazole functionalities, could serve similarly protective roles in industrial and engineering contexts (Lagrenée et al., 2002).

Synthetic Chemistry

In synthetic chemistry, compounds with oxazole and triazole rings have facilitated the development of novel synthesis routes. For example, cross-coupling reactions of boronic acids with dihalo heterocycles have been explored, highlighting the versatility of carboxylic acid anion moieties as directing groups. This research points to methods for selectively producing substituted nicotinic acids and triazoles, which could inform the synthetic approaches for related compounds (Houpis et al., 2010).

Macrolide Synthesis

Oxazoles have been utilized as masked forms of activated carboxylic acids in the synthesis of macrolides, including compounds like recifeiolide and curvularin. This application demonstrates the potential of oxazole derivatives in the synthesis of complex organic molecules with potential pharmaceutical applications (Wasserman et al., 1981).

Polymer Science

In polymer science, benzoxazole derivatives have been employed in the synthesis of thermotropic polyesters. These materials, which are based on specific carboxylic acid derivatives, indicate the utility of such compounds in creating polymers with unique physical properties, potentially including those derived from 3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid (Kricheldorf & Thomsen, 1992).

Molecular Docking and Drug Design

Research on triazole and oxazole derivatives has also included molecular docking studies to explore their potential as anticancer and antimicrobial agents. Such studies suggest that oxazole-containing compounds might offer valuable scaffolds for developing new pharmaceuticals with targeted biological activities (Katariya et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,5-dichlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO3/c1-11(10(15)16)5-9(14-17-11)6-2-7(12)4-8(13)3-6/h2-4H,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMDEZTXUVSZKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2730976.png)

![3-Methyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2730977.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine](/img/structure/B2730980.png)

![7-chloro-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2730981.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone](/img/structure/B2730984.png)

![4,4-Dimethyl-3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolane](/img/structure/B2730986.png)

![2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2730988.png)

![N-[2-(Triazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2730990.png)